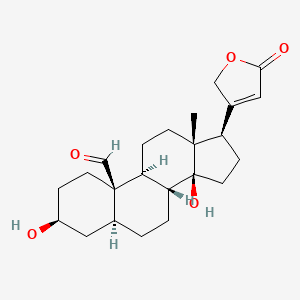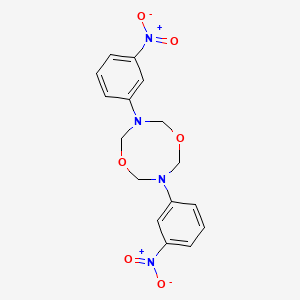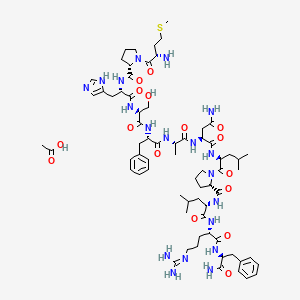
RFRP-1 (human) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RFRP-1 (human) acetate is a potent endogenous neuropeptide FF receptor agonist. It is a mammalian ortholog of avian gonadotropin inhibitory hormone, which plays a crucial role in inhibiting the secretion of gonadotropin and gonadotropin-releasing hormone. This compound is known for its ability to modulate reproductive functions and has been extensively studied for its effects on the hypothalamic-pituitary-gonadal axis .
Preparation Methods
Synthetic Routes and Reaction Conditions
RFRP-1 (human) acetate is typically synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing large-scale chromatography systems to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RFRP-1 (human) acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can be modified through specific chemical reactions to alter its properties or enhance its stability .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU or DIC, and deprotection agents like TFA. The reactions are carried out under controlled conditions, often in an inert atmosphere to prevent side reactions .
Major Products Formed
The major product formed during the synthesis of this compound is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during the purification process .
Scientific Research Applications
RFRP-1 (human) acetate has a wide range of scientific research applications:
Mechanism of Action
RFRP-1 (human) acetate exerts its effects by binding to neuropeptide FF receptors, specifically NPFF1 and NPFF2. This binding inhibits the secretion of gonadotropin and gonadotropin-releasing hormone by modulating the activity of gonadotropin-releasing hormone neurons and gonadotropes. The compound also affects the adenylate cyclase/cAMP/PKA-dependent ERK pathway, leading to decreased gonadotropin synthesis and release .
Comparison with Similar Compounds
Similar Compounds
RFRP-3 (human): Another homolog of gonadotropin inhibitory hormone with similar functions but different peptide sequences.
Neuropeptide Y: A peptide that also regulates reproductive functions but through different receptors and mechanisms.
Kisspeptin: A peptide that stimulates gonadotropin secretion, acting as an antagonist to RFRP-1 (human) acetate.
Uniqueness
This compound is unique due to its high potency and specificity for neuropeptide FF receptors. Its ability to inhibit gonadotropin secretion makes it a valuable tool in reproductive biology research and potential therapeutic applications .
Properties
Molecular Formula |
C69H105N19O16S |
|---|---|
Molecular Weight |
1488.8 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C67H101N19O14S.C2H4O2/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6;1-2(3)4/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74);1H3,(H,3,4)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 |
InChI Key |
QVLLRCRPXOUSBP-QSYHFWINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
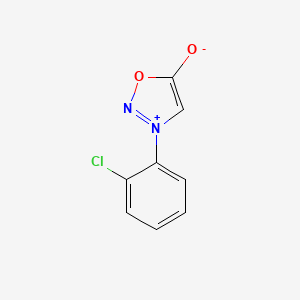
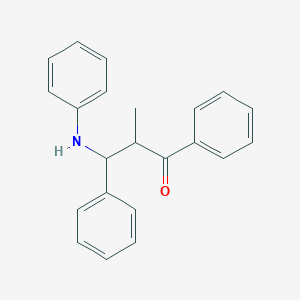
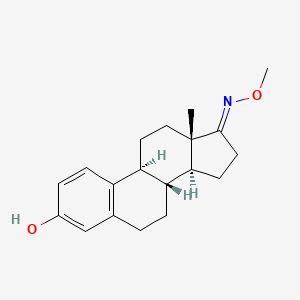

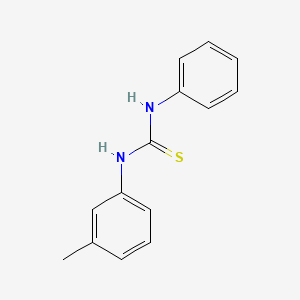

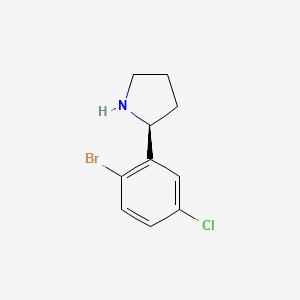
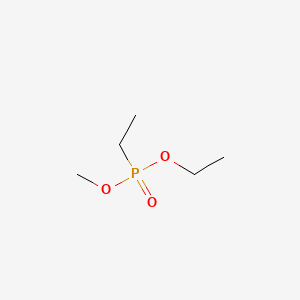
![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
